{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
Description
Properties
IUPAC Name |
[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-8-4-5-9-16(15)22-11-10-19-14-7-3-2-6-13(14)18-17(19)12-20/h2-9,20H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOXWPMOTCKETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Formation
2-Methoxyphenol reacts with epichlorohydrin in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at 10–15°C to form 4-(2,3-epoxypropoxy)phenol. This intermediate is critical for subsequent amine generation.
Reaction Conditions
Amine Synthesis via Epoxide Ring Opening
The epoxide undergoes ring-opening with aqueous ammonia or ammonium carbonate at low temperatures (−35 to −25°C) to yield 2-(2-methoxyphenoxy)ethylamine.
Optimization Notes
-
Temperature Control: Sub-zero temperatures prevent side reactions.
-
Workup: Filtration and washing with chilled solvents (e.g., ethanol) enhance purity.
Benzimidazole Core Formation
N-Alkylation with 2-(2-Methoxyphenoxy)ethylamine
The benzimidazole nitrogen is alkylated using the synthesized amine:
Alkylation Conditions
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
Example Procedure
-
Mixing: 2-Hydroxymethylbenzimidazole (1 eq), 2-(2-methoxyphenoxy)ethylamine (1.2 eq), K₂CO₃ (2 eq) in DMF.
-
Heating: 70°C for 18 hours.
-
Workup: Extraction with dichloromethane, washing with water, and solvent evaporation.
Yield Optimization
-
Excess Amine: 1.2–1.5 eq improves conversion.
-
Catalytic KI: Enhances reactivity in polar aprotic solvents.
Purification and Crystallization
Final purification ensures polymorphic purity and stability:
Solvent-Antisolvent Crystallization
-
Solvent System: Dichloromethane/methanol (3:1) dissolved at 20–35°C.
-
Antisolvent: Methyl tert-butyl ether (MTBE) or cyclohexane added at −30°C to 0°C.
-
Seeding: Crystalline form-2 seeds (0.5–1% w/w) induce controlled crystallization.
Particle Size Distribution
Chromatographic Purification
Analytical Characterization
Critical quality attributes are verified via:
Powder X-Ray Diffraction (PXRD)
Chemical Reactions Analysis
Types of Reactions
{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Employing reagents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitutions at the benzimidazole ring using sodium hydride.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium hydride | Dimethylformamide (DMF) |
Biology
The compound is being investigated for its biological activities , particularly in studying enzyme interactions and protein binding. Preliminary studies suggest potential anti-inflammatory and anticancer properties. For instance, it may disrupt cancer cell proliferation by intercalating into DNA and inhibiting key enzymes involved in cell division .
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications:
- Anti-inflammatory : Potential to modulate inflammatory pathways.
- Anticancer : Early research indicates effectiveness against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Anticancer Activity Study : A study evaluated derivatives of benzimidazole against human colorectal carcinoma cell lines (HCT116), revealing IC50 values significantly lower than those of established drugs .
- Enzyme Interaction Research : Investigations into the interaction of this compound with dihydrofolate reductase (DHFR), a target for antimetabolite drugs, indicated that modifications in the benzimidazole structure could enhance binding affinity .
Industrial Applications
In industrial settings, this compound is utilized in developing advanced materials and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for use in formulations requiring specific performance characteristics.
Mechanism of Action
The mechanism of action of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1- and 2-Positions
Benzimidazole derivatives exhibit significant structural diversity based on substituents at the 1- and 2-positions. Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Observations :
- Hydroxymethyl vs. Chloromethyl (Reactivity) : The hydroxymethyl group in the target compound enables oxidation to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or conversion to chloromethyl derivatives via thionyl chloride, offering synthetic versatility . In contrast, pre-existing chloromethyl groups (e.g., 2-(chloromethyl)-1H-benzimidazole) are directly used in nucleophilic substitutions but lack hydrogen-bonding capacity .
- Bulkier 1-Position Substituents: The 2-(2-methoxyphenoxy)ethyl group in the target compound increases steric hindrance compared to smaller substituents like ethyl acetate () or naphthalen-2-ylmethyl (). This may reduce enzymatic degradation but could limit membrane permeability .
Key Observations :
- The target compound’s synthesis likely involves alkylation at the 1-position using a bromoethyl ether intermediate, analogous to methods in and . However, yields for such reactions are variable and dependent on steric effects.
- Cyclization strategies (e.g., using aldehydes as in ) often achieve higher yields (>90%) compared to alkylation routes (~70–85%) due to fewer side reactions .
Biological Activity
The compound {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 344.43 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may disrupt cancer cell proliferation by intercalating into DNA and inhibiting key enzymes involved in cell division. The benzimidazole moiety is known to target the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Antimicrobial Properties : Benzimidazole derivatives have shown significant antimicrobial activity against a range of pathogens. The specific interactions with microbial cell membranes and metabolic pathways contribute to their efficacy .
- Antioxidant Activity : The compound may exhibit antioxidant properties, potentially reducing oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .
Anticancer Studies
A study published in PubMed evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that compounds with similar structures significantly inhibited cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives possess broad-spectrum antimicrobial properties. A comparative analysis showed that this compound exhibited effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers tested the effects of this compound on human cancer cell lines. The study revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against colorectal and breast cancer cells.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC of 0.5 mg/mL against E. coli, indicating strong antibacterial activity that could be leveraged in therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the standard synthetic protocols for preparing {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol?
The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example:
- Step 1 : Condensation of 1H-benzimidazole with acetyl chloride under reflux conditions to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2 : Functionalization via hydrazine derivatives or substituted phenols. Hydrazine reactions under reflux with aromatic aldehydes (e.g., benzene-1,2-diol) yield hydrazinylphenyl intermediates .
- Step 3 : Methanol recrystallization is commonly used for purification .
- Key variables : Reaction time (2–6 hours), solvent choice (methanol, ethanol), and temperature (reflux conditions).
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Use NaOH in ethanol to facilitate condensation, as seen in similar benzimidazole syntheses .
- Solvent polarity : Polar solvents (e.g., ethanol) enhance nucleophilic substitution in benzimidazole functionalization .
- Temperature control : Gradual cooling post-reaction minimizes byproducts during recrystallization .
- Yield monitoring : TLC with benzene/chloroform/methanol (60:20:20) ensures reaction completion .
Basic Characterization
Q. Q3. What analytical techniques are critical for structural confirmation?
- NMR/IR : Confirm functional groups (e.g., methoxy, benzimidazole rings) .
- X-ray crystallography : Resolves molecular geometry. For example, intramolecular hydrogen bonds and methoxy group orientations were confirmed in related compounds using SHELX software .
- Mass spectrometry : Validates molecular weight (e.g., m/z 376.40 for similar derivatives ).
Advanced Characterization
Q. Q4. How are crystallographic disorders resolved in X-ray studies?
- Disorder modeling : SHELXL refines solvent molecules (e.g., disordered methanol in the title compound) with partial occupancy .
- Hydrogen bonding analysis : Graph-set notation identifies patterns (e.g., O–H···N interactions in benzimidazole derivatives ).
- Data-to-parameter ratio : Maintain ratios >12:1 to ensure refinement reliability (e.g., R factor = 0.050 in ).
Basic Biological Evaluation
Q. Q5. What methods are used for preliminary biological screening?
- Antioxidant assays : DPPH radical scavenging with IC50 values (e.g., 144.84 μg/mL for 2-methyl-1H-benzimidazole analogs ).
- Cytotoxicity testing : Brine shrimp lethality assays (LC50 = 0.42 μg/mL vs. vincristine ).
- Antimicrobial screening : Agar diffusion (7–8 mm zone of inhibition ).
Advanced Biological Evaluation
Q. Q6. How can structure-activity relationships (SAR) guide functional group modifications?
- Methoxy positioning : Anti-inflammatory activity in analogs correlates with ortho-methoxy substitution .
- Hydroxy groups : Intramolecular hydrogen bonds (e.g., O–H···O) enhance stability and bioactivity .
- Benzimidazole core : Planarity influences DNA intercalation in cytotoxic derivatives .
Solvent Selection
Q. Q7. How do solvent choices impact crystallization efficiency?
- Methanol/ethanol : Yield high-purity crystals via slow evaporation (e.g., monoclinic P21/c systems ).
- Aqueous mixtures : 50% ethanol/water reduces solubility for rapid precipitation .
- Disordered solvents : Methanol solvates often require thermal ellipsoid modeling (50% probability) .
Structural Analysis
Q. Q8. What computational tools validate hydrogen bonding networks?
- SHELXPRO : Generates hydrogen bond tables (e.g., D–H···A distances and angles ).
- Mercury CSD : Visualizes packing diagrams and π-π stacking interactions .
- Graph-set analysis : Classifies motifs (e.g., R22(8) rings in benzimidazole derivatives ).
Data Contradictions
Q. Q9. How are discrepancies in unit cell parameters resolved?
- Multi-dataset refinement : Compare data from multiple crystals (e.g., a = 7.9717 Å vs. 16.4327 Å in ).
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin laws .
- High-resolution data : Collect at 100 K to minimize thermal motion artifacts .
Purity Assessment
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
